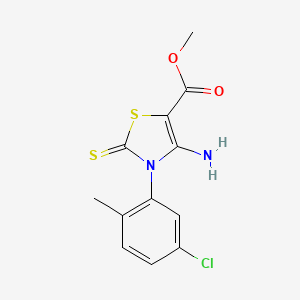

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Description

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester at position 5, a 5-chloro-2-methylphenyl substituent at position 3, and a thioxo group at position 2. The structural features of this compound—such as the electron-withdrawing chloro group and the methyl ester—suggest unique physicochemical properties and reactivity compared to analogs .

Properties

IUPAC Name |

methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-6-3-4-7(13)5-8(6)15-10(14)9(11(16)17-2)19-12(15)18/h3-5H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQDUDWGRVXKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.

Scientific Research Applications

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Ester Group : Ethyl esters dominate among analogs, suggesting methyl esters like the target compound are less common. Ethyl esters may confer higher lipophilicity (logP) compared to methyl .

- Aryl Substituents: The target compound’s 5-chloro-2-methylphenyl group combines steric hindrance (methyl) and electron-withdrawing effects (Cl), whereas analogs feature halogens (e.g., F, Br), methoxy, or alkyl groups.

- Molecular Weight : The target compound (MW ~330.82) is heavier than alkyl-substituted analogs (e.g., allyl: 256.35) but lighter than dichlorophenyl derivatives (348.24) .

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters due to increased hydrophobicity. The target compound’s methyl ester may offer a balance between solubility and membrane permeability.

- logP : The 5-chloro-2-methylphenyl group likely increases logP compared to methoxy or alkyl-substituted analogs, enhancing lipid bilayer penetration .

- Stability : Thioxo groups can participate in tautomerism, affecting stability. Halogenated analogs (e.g., 3,4-dichlorophenyl) may show higher metabolic stability due to reduced oxidative susceptibility .

Biological Activity

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12ClN2O2S2 |

| Molecular Weight | 314.81 g/mol |

| CAS Number | 689772-36-9 |

Structural Features

The compound features a thiazole ring, which is known for its versatile biological activity. The presence of a chloro group and a methyl group on the phenyl ring enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiazole derivatives, methyl 4-amino compounds showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 100 µg/mL, indicating moderate to strong activity.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Research Findings on Anticancer Activity

A review highlighted that thiazoles can induce apoptosis in cancer cells through various pathways. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-amino derivative | A431 (skin carcinoma) | 1.98 ± 1.22 |

| Methyl 4-amino derivative | Jurkat (leukemia) | 1.61 ± 1.92 |

These results suggest that methyl 4-amino derivatives have significant potential as anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity, leading to altered signaling pathways associated with cell survival and apoptosis.

- DNA Interaction : Some studies suggest that thiazoles can intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate?

The compound is synthesized via cyclocondensation of thioamide intermediates with α-haloketones or esters. A common approach involves Gewald-type reactions, where 2-aminothiophene-3-carboxylate derivatives are condensed with chloromethyl aryl precursors under basic conditions. Critical steps include protecting the amino group and optimizing solvent systems (e.g., ethanol or DMF) to control regioselectivity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- FTIR : Confirm the presence of thioxo (C=S, ~1200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups.

- NMR : H NMR resolves aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm), while C NMR identifies the thiazole ring carbons (δ 160–180 ppm).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. How can solubility challenges be addressed during in vitro assays?

Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in buffered systems (pH 7.4). Sonication or heating (40–50°C) may improve dissolution. For hydrophobic assays, consider micellar encapsulation with surfactants like Tween-80 .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve yield and reaction time for this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, cyclization steps achieve >85% yield in 15–20 minutes (vs. 6–8 hours conventionally) by reducing side reactions. Optimal parameters include 100–120°C, 300 W, and ethanol as a solvent .

Q. What computational methods predict the tautomeric stability of the thioxo group in this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates energy differences between thione (C=S) and thiol (C-SH) tautomers. Solvent effects (e.g., PCM model for DMSO) and vibrational frequency analysis validate experimental IR/NMR data .

Q. How can contradictory spectral data for the thiazole ring be resolved?

Cross-validate using:

Q. What strategies mitigate decomposition during long-term storage?

Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers like BHT (0.01% w/w) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Design Questions

Q. How to design an experiment assessing pH-dependent stability of the ester group?

- Prepare buffered solutions (pH 1–13).

- Incubate the compound at 37°C for 24–72 hours.

- Quantify degradation via HPLC peak area reduction.

- Use Arrhenius plots to model hydrolysis kinetics .

Q. What in silico approaches prioritize derivatives for biological testing?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability (e.g., LogP >5).

- QSAR modeling : Correlate substituent effects (e.g., Cl, methyl groups) with activity .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in synthetic yields?

Standardize reaction conditions:

- Control moisture (use molecular sieves).

- Pre-purify starting materials via recrystallization.

- Document deviations (e.g., ambient humidity >60%) in metadata. Reproduce results across ≥3 independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.